molecular formula C6H15NO B1588972 (S)-3-aminohexan-1-ol CAS No. 64197-80-4

(S)-3-aminohexan-1-ol

Cat. No.: B1588972
CAS No.: 64197-80-4
M. Wt: 117.19 g/mol
InChI Key: YZOKDOZIDBMHOK-LURJTMIESA-N
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Description

(S)-3-Aminohexan-1-ol (CAS: 68889-62-3, 64197-80-4) is a chiral amino alcohol with the molecular formula C₆H₁₅NO•HCl (hydrochloride salt) and a molecular weight of 153.65 g/mol. Its structure features a six-carbon chain with an amino group (-NH₂) at the third carbon and a hydroxyl group (-OH) at the terminal position, both in the (S)-configuration . Key properties include:

  • SMILES: CCC[C@@H](CCO)N.Cl
  • IUPAC Name: this compound hydrochloride
  • Applications: Used in research on pain, inflammation, Toll-like receptors, and as a reference material in drug toxicology .

The compound is typically stored at room temperature and synthesized via stereoselective methods, with purity confirmed by NMR and mass spectrometry .

Properties

IUPAC Name

(3S)-3-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOKDOZIDBMHOK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453702
Record name (S)-3-aminohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64197-80-4
Record name (S)-3-aminohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Aminohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-hexanone, followed by the introduction of the amino group. This can be achieved using reductive amination, where the ketone is first converted to an imine intermediate, which is then reduced to the amine.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chiral catalysts to ensure the desired stereochemistry. Enzymatic methods, such as the use of transaminases, can also be employed to achieve high enantioselectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane by removing the hydroxyl and amino groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-hexanone or 3-hexanal.

    Reduction: Formation of hexane.

    Substitution: Formation of various substituted hexanols or hexanamines.

Scientific Research Applications

(S)-3-Aminohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving transaminases.

    Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-3-aminohexan-1-ol depends on its specific application. In enzymatic reactions, it can act as a substrate or inhibitor, interacting with the active site of the enzyme. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with the enzyme, influencing its activity.

Comparison with Similar Compounds

(S)-2-Amino-2-cyclohexylethanol

  • CAS : 1041055-24-6
  • Molecular Formula: C₈H₁₇NO
  • Similarity Score : 0.91
  • Key Differences: A cyclohexyl group replaces the linear hexyl chain, increasing steric bulk and lipophilicity.
  • Applications : Likely used in asymmetric catalysis or as a chiral building block in pharmaceuticals.

(S)-2,6-Diaminohexan-1-ol Dihydrochloride

  • CAS : 857831-26-6
  • Molecular Formula : C₆H₁₆N₂O•2HCl
  • Similarity Score : 0.86
  • Key Differences: Two amino groups at positions 2 and 6 enhance basicity and coordination capacity. Increased polarity due to additional NH₂ groups improves solubility in aqueous media.
  • Applications: Potential use in metal chelation or peptide mimetics.

(S)-3-Amino-5-methylhexan-1-ol

  • CAS : 759415-90-2 (free base), 96386-96-8 (HCl salt)
  • Molecular Formula: C₇H₁₇NO (free base), C₇H₁₈ClNO (HCl salt)
  • Molecular Weight : 131.22 (free base), 167.68 (HCl salt)
  • Altered hydrophobicity compared to the linear (S)-3-aminohexan-1-ol.
  • Applications : Investigated in fragrance precursors or bioactive molecule synthesis .

4-Aminocyclohexan-1-ol (trans isomer)

  • CAS : 4048-33-3
  • Molecular Formula: C₆H₁₃NO
  • Similarity Score : 0.74
  • Key Differences: Cyclohexane ring replaces the linear chain, drastically altering conformational flexibility. The trans configuration of amino and hydroxyl groups affects spatial interactions.
  • Applications : Explored in polymer chemistry or as a rigid scaffold in drug design.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight CAS No. Key Features Applications
This compound HCl C₆H₁₅NO•HCl 153.65 68889-62-3 Linear chain, (S)-configuration Pain/Inflammation research
(S)-2-Amino-2-cyclohexylethanol C₈H₁₇NO 143.23 1041055-24-6 Cyclohexyl group, dual functional groups Catalysis, chiral synthesis
(S)-3-Amino-5-methylhexan-1-ol C₇H₁₇NO 131.22 759415-90-2 Methyl branch, enhanced stability Fragrance precursors
4-Aminocyclohexan-1-ol (trans) C₆H₁₃NO 115.18 4048-33-3 Rigid cyclohexane ring Polymer/drug scaffolds

Research and Industrial Relevance

  • Bioactivity: The linear this compound shows higher solubility and bioavailability compared to branched or cyclic analogs, making it preferable in drug delivery .
  • Synthesis Challenges : Cyclohexyl derivatives require complex stereocontrol, whereas methyl-branched analogs are synthesized via alkylation strategies .
  • Market Availability: this compound HCl faces discontinuation in certain quantities, highlighting supply chain vulnerabilities , whereas newer analogs like (S)-3-amino-5-methylhexan-1-ol are emerging in specialty catalogs .

Biological Activity

(S)-3-aminohexan-1-ol, also known as (S)-3-amino-1-hexanol or (S)-AH, is a chiral amine with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry, pharmacology, and biochemistry. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C6H15NO
  • Molecular Weight : 115.19 g/mol
  • Chirality : The compound has one chiral center, which contributes to its specific biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Modulation : This compound can act as a ligand for specific enzymes, influencing their activity and thereby affecting metabolic pathways. It has been shown to modulate pathways related to neurotransmission and metabolic processes.
  • Neurotransmitter Activity : Due to its structural similarity to naturally occurring amines, this compound is investigated for potential roles as a neurotransmitter or neuromodulator. This suggests a possible impact on neuronal signaling and synaptic plasticity .

1. Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its ability to influence neurotransmitter systems makes it a candidate for developing treatments for disorders such as depression and anxiety .

2. Research Applications

The compound is utilized in scientific research for:

  • Studying Enzyme Mechanisms : It aids in understanding enzyme kinetics and interactions in biochemical pathways.
  • Protein-Ligand Interactions : Its chiral nature allows it to be a valuable tool in investigating protein binding sites and conformational changes upon ligand binding.

Case Study 1: Neurotransmitter Research

Research has indicated that this compound may enhance the release of certain neurotransmitters in neuronal cultures. In vitro studies demonstrated that administration of this compound increased levels of serotonin and dopamine, suggesting its role in mood regulation and potential antidepressant effects .

Case Study 2: Enzyme Inhibition Studies

A study focused on the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways using derivatives of this compound showed promising results in reducing cancer cell proliferation in castration-resistant prostate cancer models. The compound exhibited a dose-dependent inhibition of Akt phosphorylation, a key event in the PI3K signaling pathway .

Data Summary

Property Value
Molecular FormulaC6H15NO
Molecular Weight115.19 g/mol
Biological ActivityNeurotransmitter-like effects, enzyme modulation
ApplicationsPharmaceutical synthesis, biochemical research

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-aminohexan-1-ol
Reactant of Route 2
(S)-3-aminohexan-1-ol

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